molecular formula C12H9N3O2S2 B7725089 (Z)-[(1,3-dioxoisoindol-2-yl)methylsulfanyl-methylsulfanylmethylidene]cyanamide

(Z)-[(1,3-dioxoisoindol-2-yl)methylsulfanyl-methylsulfanylmethylidene]cyanamide

Cat. No.: B7725089
M. Wt: 291.4 g/mol
InChI Key: QOZOWFDJBFNNEL-OWBHPGMISA-N
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Description

(Z)-[(1,3-dioxoisoindol-2-yl)methylsulfanyl-methylsulfanylmethylidene]cyanamide is a complex organic compound characterized by its unique structure, which includes a phthalimide moiety and a cyanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-[(1,3-dioxoisoindol-2-yl)methylsulfanyl-methylsulfanylmethylidene]cyanamide typically involves the reaction of phthalimide derivatives with sulfur-containing reagents. One common method involves the use of phthalic anhydride and thiourea under specific conditions to form the desired product . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

(Z)-[(1,3-dioxoisoindol-2-yl)methylsulfanyl-methylsulfanylmethylidene]cyanamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions typically occur under anhydrous conditions to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Scientific Research Applications

Chemistry

In chemistry, (Z)-[(1,3-dioxoisoindol-2-yl)methylsulfanyl-methylsulfanylmethylidene]cyanamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it a valuable tool for understanding biological processes at the molecular level.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. Its interactions with biological targets suggest it may have applications in drug development, particularly for conditions involving oxidative stress or inflammation.

Industry

In industrial applications, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for use in various manufacturing processes.

Mechanism of Action

The mechanism of action of (Z)-[(1,3-dioxoisoindol-2-yl)methylsulfanyl-methylsulfanylmethylidene]cyanamide involves its interaction with molecular targets such as enzymes and proteins. The compound’s structure allows it to form covalent bonds with specific amino acid residues, thereby modulating the activity of these biomolecules. This interaction can lead to changes in cellular processes, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    Phthalimide: A simpler compound with a similar core structure but lacking the sulfur and cyanamide groups.

    Thalidomide: A well-known drug with a phthalimide moiety, used for its immunomodulatory properties.

    Lenalidomide: Another derivative of phthalimide, used in the treatment of multiple myeloma.

Uniqueness

(Z)-[(1,3-dioxoisoindol-2-yl)methylsulfanyl-methylsulfanylmethylidene]cyanamide is unique due to its combination of a phthalimide core with sulfur and cyanamide groups. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

(Z)-[(1,3-dioxoisoindol-2-yl)methylsulfanyl-methylsulfanylmethylidene]cyanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O2S2/c1-18-12(14-6-13)19-7-15-10(16)8-4-2-3-5-9(8)11(15)17/h2-5H,7H2,1H3/b14-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOZOWFDJBFNNEL-OWBHPGMISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=NC#N)SCN1C(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS/C(=N/C#N)/SCN1C(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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